

# Application Notes and Protocols: EP300/CREBBP-IN-2 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The histone acetyltransferases (HATs) EP300 and CREBBP are critical transcriptional coactivators implicated in a variety of cancers. Their inhibition represents a promising therapeutic strategy. **EP300/CREBBP-IN-2** is a potent and selective inhibitor of the HAT activity of these paralogs. Emerging preclinical evidence suggests that the efficacy of EP300/CREBBP inhibitors can be significantly enhanced when used in combination with other anti-cancer agents. This document provides a detailed overview of promising combination strategies, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.

# I. Combination Strategies and Supporting Data Combination with Endocrine Therapy in ER+ Breast Cancer

Rationale: Estrogen receptor (ER) signaling is a key driver of ER+ breast cancer. EP300/CREBBP are crucial co-activators for ER-mediated transcription. Combining an EP300/CREBBP inhibitor with an ER antagonist, such as fulvestrant, can lead to a more potent suppression of ER signaling and cell proliferation[1][2][3][4].



### Quantitative Data:

The combination of the EP300/CREBBP inhibitor CPI-1612 with fulvestrant has been evaluated in ER+ breast cancer cell lines.

| Cell Line | CPI-1612 GI50 (nM)[1][2][3] | Combination Effect with Fulvestrant              |
|-----------|-----------------------------|--------------------------------------------------|
| MCF7      | <100                        | Enhanced efficacy in vitro and in vivo[1][2]     |
| T47D      | <100                        | Transcriptional repression of ER target genes[1] |
| ZR-75-1   | <100                        | Transcriptional repression of ER target genes[1] |

# Combination with Androgen Receptor (AR) Antagonists in Prostate Cancer

Rationale: Similar to ER in breast cancer, the androgen receptor (AR) is a key driver in prostate cancer. EP300/CREBBP are co-activators for AR. Inhibition of EP300/CREBBP can downregulate AR-dependent gene expression, suggesting a synergistic effect with AR antagonists[5][6]. Enzalutamide-resistant prostate cancer cells show increased sensitivity to EP300/CREBBP inhibition[7][8].

Quantitative Data:



| Cell Line                             | Inhibitor | IC50 (μΜ)[8] | Combination<br>Rationale                |
|---------------------------------------|-----------|--------------|-----------------------------------------|
| DuCaP<br>(Enzalutamide-<br>resistant) | C646      | ~5           | Overcomes resistance to AR antagonists. |
| LNCaP<br>(Enzalutamide-<br>resistant) | C646      | ~7           | Overcomes resistance to AR antagonists. |
| DuCaP<br>(Enzalutamide-<br>resistant) | I-CBP112  | ~0.5         | Overcomes resistance to AR antagonists. |
| LNCaP<br>(Enzalutamide-<br>resistant) | I-CBP112  | ~0.3         | Overcomes resistance to AR antagonists. |

# Combination with Immunomodulatory Drugs (IMiDs) in Multiple Myeloma

Rationale: The IRF4/MYC oncogenic axis is critical for multiple myeloma (MM) cell survival. EP300/CREBBP inhibition can suppress this pathway. Immunomodulatory drugs (IMiDs) like pomalidomide also target this axis, suggesting a synergistic effect when combined with EP300/CREBBP inhibitors[9][10][11][12].

#### Preclinical Findings:

The combination of an EP300 inhibitor with pomalidomide leads to greater downregulation of MYC and IRF4 and synergistic killing of myeloma cells both in vitro and in vivo[11]. This combination has been shown to be well-tolerated in a human MM xenograft model, leading to inhibited tumor growth and prolonged survival[13].

## **Combination with HDAC Inhibitors in Lymphoma**

Rationale: Histone deacetylase (HDAC) inhibitors and HAT activators represent opposing epigenetic modulations. The combination of the HAT activator YF2 and the HDAC inhibitor



romidepsin has shown robust synergy in lymphoma models, suggesting a potential synthetic lethal interaction.

### **Preclinical Findings:**

Robust synergy was observed with the combination of YF2 and romidepsin in 100% of EP300-mutated B-cell lymphoma lines and a significant percentage of wild-type B-cell and T-cell lymphoma lines. This combination led to significant tumor growth delay in vivo compared to single agents.

# Combination with Radiotherapy in Head and Neck Squamous Cell Carcinoma (HNSCC)

Rationale: Inhibition of the HAT activity of EP300/CREBBP has been shown to radiosensitize cancer cells, particularly those with gain-of-function mutations in CREBBP or EP300. This is mediated by the repression of homologous recombination-dependent DNA repair[14][15].

### Preclinical Findings:

The HAT inhibitor A-485 demonstrated radiosensitization in CREBBP and EP300 mutant HNSCC cell lines, as evidenced by decreased clonogenic survival following irradiation[16]. This combination also led to increased apoptosis[16].

### **Combination with Immune Checkpoint Blockade**

Rationale: EP300/CREBBP inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity. It has been shown to decrease the expression of the immune checkpoint ligand PD-L1 on tumor cells and reduce the secretion of exosomal PD-L1, which is a mechanism of resistance to PD-L1 blockade[17][18].

#### Preclinical Findings:

The EP300/CBP bromodomain inhibitor CCS1477 (inobrodib) reduces PD-L1 expression on prostate cancer cells and enhances the efficacy of anti-PD-L1 therapy in preclinical models[17] [18]. Combination therapy with CCS1477 and an anti-PD-1 antibody showed improved tumor control[19].



# II. Experimental ProtocolsCell Viability Assay (e.g., MTS Assay)

This protocol is adapted for assessing the effect of **EP300/CREBBP-IN-2** in combination with another drug on cancer cell proliferation.

#### Materials:

- Cancer cell line of interest
- · Complete growth medium
- 96-well clear-bottom black plates
- EP300/CREBBP-IN-2 (or other EP300/CREBBP inhibitor)
- Combination drug (e.g., Fulvestrant, Enzalutamide)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

#### Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μL of complete growth medium.
  - Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Drug Treatment:
  - Prepare serial dilutions of EP300/CREBBP-IN-2 and the combination drug in complete growth medium at 2X the final concentration.



- For combination treatments, prepare a matrix of concentrations. For example, for a 7x7
  matrix, use 6 concentrations of each drug plus a vehicle control.
- Remove the medium from the wells and add 100 μL of the drug-containing medium.
  Include wells with vehicle (e.g., DMSO) as a negative control and a cytotoxic agent as a positive control.
- Incubate for 72-96 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTS Assay:
  - Add 20 μL of MTS reagent to each well.
  - Incubate for 1-4 hours at 37°C, protected from light.
  - Measure the absorbance at 490 nm using a plate reader.
- Data Analysis:
  - Subtract the background absorbance (medium only).
  - Normalize the data to the vehicle-treated control wells (set as 100% viability).
  - Calculate the GI<sub>50</sub> (concentration for 50% growth inhibition) for each drug alone and in combination using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -variable slope in GraphPad Prism).
  - Determine the synergy of the drug combination by calculating the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

### **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This protocol measures the induction of apoptosis by **EP300/CREBBP-IN-2** in combination with another drug via flow cytometry.

Materials:



- · Cancer cell line of interest
- 6-well plates
- EP300/CREBBP-IN-2 and combination drug
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment:
  - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
  - Incubate overnight.
  - Treat cells with **EP300/CREBBP-IN-2**, the combination drug, or the combination at predetermined concentrations for 24-48 hours. Include a vehicle-treated control.
- Cell Harvesting:
  - Collect the culture medium (containing floating cells).
  - Wash the adherent cells with PBS and detach them using trypsin.
  - Combine the detached cells with the cells from the culture medium.
  - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  - Wash the cells twice with cold PBS.
- Staining:
  - $\circ$  Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.



- Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry:
  - Analyze the samples on a flow cytometer within 1 hour of staining.
  - Use unstained and single-stained controls to set up compensation and gates.
  - Collect data for at least 10,000 events per sample.
- Data Analysis:
  - Quantify the percentage of cells in each quadrant:
    - Lower-left (Annexin V-/PI-): Live cells
    - Lower-right (Annexin V+/PI-): Early apoptotic cells
    - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
    - Upper-left (Annexin V-/PI+): Necrotic cells
  - Compare the percentage of apoptotic cells (early + late) between the different treatment groups.

# III. VisualizationsSignaling Pathway Diagrams





Click to download full resolution via product page

Caption: EP300/CREBBP in Androgen Receptor Signaling.





Click to download full resolution via product page

Caption: EP300/CREBBP in MYC/IRF4 Signaling in Multiple Myeloma.



## **Experimental Workflow Diagrams**



Click to download full resolution via product page



Caption: Workflow for Combination Cell Viability Assay.



Click to download full resolution via product page



Caption: Workflow for Combination Apoptosis Assay.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. EP300/CREBBP acetyltransferase inhibition limits steroid receptor and FOXA1 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP300/CREBBP acetyltransferase inhibition limits steroid receptor and FOXA1 signaling in prostate cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional Heterogeneity Overcomes Super-Enhancer Disrupting Drug Combinations in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 13. Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor Marizomib and the IMiD® Immunomodulatory Drug Pomalidomide PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]



- 16. Inhibition of histone acetyltransferase function radiosensitizes CREBBP/EP300 mutants via repression of homologous recombination, potentially targeting a gain of function PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellcentric.com [cellcentric.com]
- 18. Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy PMC [pmc.ncbi.nlm.nih.gov]
- 19. CREB-binding protein/P300 bromodomain inhibition reduces neutrophil accumulation and activates antitumor immunity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: EP300/CREBBP-IN-2 in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140443#ep300-crebbp-in-2-in-combination-with-other-cancer-drugs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com